Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold
Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold
An In-Depth Technical Guide to 1-(6-Bromopyridin-2-yl)propan-1-one (CAS: 341556-25-0)
A Keystone Intermediate for Advanced Pharmaceutical Synthesis
1-(6-Bromopyridin-2-yl)propan-1-one is a strategically important heterocyclic building block in the landscape of modern medicinal chemistry.[1] Its structure is deceptively simple, yet it offers a powerful combination of features for the synthesis of complex molecular architectures, particularly in the realm of drug discovery.[2] The pyridine core is a well-established "privileged scaffold," appearing in a multitude of approved drugs and biologically active compounds.[1][2] This is due to its ability to engage in crucial hydrogen bonding and other non-covalent interactions within biological targets like enzyme active sites.
The true synthetic utility of this molecule, however, lies in its bifunctionality. The bromine atom at the 6-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] These reactions are cornerstones of modern drug synthesis, enabling the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds. Simultaneously, the propanone side chain at the 2-position provides a reactive carbonyl group, opening avenues for further derivatization, such as the formation of amines, alcohols, or more complex heterocyclic systems. This dual reactivity makes 1-(6-Bromopyridin-2-yl)propan-1-one a valuable intermediate for constructing libraries of compounds for screening and lead optimization in drug discovery programs, especially those targeting protein kinases.[5][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The data presented below provides a comprehensive profile for 1-(6-Bromopyridin-2-yl)propan-1-one.
| Property | Value | Source |
| CAS Number | 341556-25-0 | [7] |
| Molecular Formula | C₈H₈BrNO | [7] |
| Molecular Weight | 214.06 g/mol | [7] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Purity | Commercially available with >98% purity | [8] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | Inferred from safety data |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Fingerprint
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, along with a quartet and a triplet for the ethyl group of the propanone side chain.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~7.85 | Triplet (t) | J ≈ 7.8 | Located between two other protons on the pyridine ring. |
| H-3 | ~7.75 | Doublet (d) | J ≈ 7.7 | Coupled to H-4. |
| H-5 | ~7.65 | Doublet (d) | J ≈ 7.9 | Coupled to H-4 and influenced by the adjacent bromine. |
| -CH₂- | ~3.10 | Quartet (q) | J ≈ 7.2 | Methylene protons adjacent to the carbonyl and coupled to the methyl protons. |
| -CH₃ | ~1.25 | Triplet (t) | J ≈ 7.2 | Methyl protons coupled to the methylene protons. |
The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~200.0 | Characteristic chemical shift for a ketone carbonyl carbon. |
| C-2 | ~154.0 | Pyridine carbon attached to the acyl group. |
| C-6 | ~142.0 | Pyridine carbon bearing the bromine atom. |
| C-4 | ~139.0 | Pyridine carbon deshielded by the ring nitrogen. |
| C-5 | ~128.0 | Pyridine carbon adjacent to the bromine-bearing carbon. |
| C-3 | ~122.0 | Pyridine carbon adjacent to the acyl-bearing carbon. |
| -CH₂- | ~36.0 | Methylene carbon alpha to the carbonyl group. |
| -CH₃ | ~8.5 | Methyl carbon of the ethyl group. |
Mass Spectrometry (MS): Predicted Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) of 1-(6-Bromopyridin-2-yl)propan-1-one is expected to show a distinct molecular ion peak and several characteristic fragment ions. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.
Key Predicted Fragmentation Pathways:
-
α-Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the carbonyl carbon and the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would result in a highly stable 6-bromopyridin-2-ylcarbonyl cation.
-
Loss of CO: The acylium ion can further lose a molecule of carbon monoxide (CO, 28 Da) to form a 6-bromopyridin-2-yl cation.
-
Cleavage of the Propionyl Group: Another likely fragmentation is the cleavage of the bond between the pyridine ring and the carbonyl group, resulting in a propionyl cation ([CH₃CH₂CO]⁺, m/z = 57) and a 6-bromopyridine radical.
Caption: Predicted EI-MS Fragmentation of 1-(6-Bromopyridin-2-yl)propan-1-one.
Synthesis Protocol: An Organometallic Approach
While no specific literature procedure for the synthesis of 1-(6-Bromopyridin-2-yl)propan-1-one is readily available, a robust and high-yielding protocol can be devised based on well-established organometallic methodologies for the acylation of pyridines. The following procedure utilizes a Grignard reaction, a cornerstone of C-C bond formation.
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15 °C using an appropriate cooling bath.
-
Slowly add a solution of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.05 eq) dropwise, maintaining the internal temperature below -10 °C.
-
Stir the resulting mixture at -15 °C for 1 hour to ensure complete formation of the Grignard reagent.[8]
-
-
Acylation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve propanoyl chloride (1.2 eq) in anhydrous THF.
-
Cool this solution to -15 °C.
-
Slowly transfer the freshly prepared Grignard reagent solution from step 1 into the solution of propanoyl chloride via cannula, maintaining the temperature below -10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(6-Bromopyridin-2-yl)propan-1-one.
-
Caption: Workflow for the Synthesis of 1-(6-Bromopyridin-2-yl)propan-1-one.
Synthetic Utility and Key Transformations
The strategic placement of the bromine atom and the ketone functionality makes this compound a versatile intermediate for the synthesis of highly functionalized pyridine derivatives. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[4] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridine ring, enabling extensive exploration of the chemical space in structure-activity relationship (SAR) studies.[3]
Illustrative Protocol:
-
To a microwave vial, add 1-(6-Bromopyridin-2-yl)propan-1-one (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the reaction mixture in a microwave reactor or a conventional oil bath at 90-120 °C for 1-4 hours, monitoring by LC-MS.
-
Upon completion, the product can be isolated using standard extraction and purification techniques.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[1] This reaction is particularly valuable in medicinal chemistry for introducing diverse amine functionalities, which can modulate solubility, basicity, and hydrogen bonding potential of a drug candidate.
Illustrative Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base such as sodium tert-butoxide (NaOtBu).
-
Add 1-(6-Bromopyridin-2-yl)propan-1-one (1.0 eq) and the desired primary or secondary amine (1.1 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by LC-MS.
-
After cooling, the reaction is worked up by quenching, extraction, and purification by column chromatography.[3]
Caption: Key Cross-Coupling Reactions of the Title Compound.
Conclusion: A Versatile Synthon for Future Discoveries
1-(6-Bromopyridin-2-yl)propan-1-one stands out as a highly valuable and versatile intermediate for researchers, scientists, and drug development professionals. Its bifunctional nature, combining a reactive ketone with a strategically placed bromine atom on a privileged pyridine scaffold, provides a powerful platform for the synthesis of complex, biologically active molecules. The ability to readily engage in cornerstone reactions of modern medicinal chemistry, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, ensures its continued relevance in the quest for novel therapeutics. This guide provides a comprehensive technical overview, from its synthesis and characterization to its vast synthetic potential, empowering chemists to leverage this key building block in their future research endeavors.
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